molecular formula C18H22N2O4S B7720597 N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide

N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide

Cat. No. B7720597
M. Wt: 362.4 g/mol
InChI Key: UXHYCLCLLNEABS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPA is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest for further research.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes, including the production of pro-inflammatory cytokines. By inhibiting carbonic anhydrase, N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide reduces the production of these cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have antioxidant activity. It also has a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined, making it easy to study. However, N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of research is its potential as an anticancer agent. N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further study in this area. Additionally, further research is needed to determine the optimal dosage and administration method for N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide in vivo.

Synthesis Methods

N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide can be synthesized by reacting N-phenethylmethylamine with 3-methoxybenzoyl chloride in the presence of a base, followed by reacting the resulting product with acetamide and a sulfonating agent. The synthesis of N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been studied extensively for its potential therapeutic applications. One of the most significant areas of research is its role as an anti-inflammatory agent. N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. This makes N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide a potential candidate for the treatment of various inflammatory diseases such as arthritis, multiple sclerosis, and Crohn's disease.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-10-6-9-16(13-17)19-18(21)14-20(25(2,22)23)12-11-15-7-4-3-5-8-15/h3-10,13H,11-12,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHYCLCLLNEABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

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